2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide
Description
Properties
IUPAC Name |
2-[4-(2-aminoethyl)phenyl]-N,N-diethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-16(4-2)14(17)11-13-7-5-12(6-8-13)9-10-15/h5-8H,3-4,9-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIBWGRVKLDSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695931 | |
| Record name | 2-[4-(2-Aminoethyl)phenyl]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-64-4 | |
| Record name | 4-(2-Aminoethyl)-N,N-diethylbenzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(2-Aminoethyl)phenyl]-N,N-diethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Amines with Haloacetamides
A common approach is the alkylation of amines (such as 2-aminoethyl derivatives) with haloacetamide compounds. For example, 2-chloroacetamide derivatives are reacted with the corresponding amines in the presence of a base and sometimes a phase transfer catalyst.
- Reagents: N-(2-phenyl)ethyl-2-aminoacetamide and chloroacetaldehyde dimethyl acetal.
- Reaction Conditions: Reaction carried out in a biphasic system (organic solvent and water), with a base and phase transfer catalyst, at 0–90 °C.
- Process: The amine reacts with the haloacetamide derivative to form the substituted acetamide. After reaction completion, the organic layer is separated, solvent evaporated, and the product is converted to a salt by passing dry HCl or HBr gas.
- Yields: High yields with stable product quality have been reported.
- Reference: CN patent CN101538223A describes this method in detail, emphasizing molar ratios (1:0.8–1.2) and reaction temperature control for optimal results.
Acylation of Anilines Followed by Alkylation
Another method involves preparing halo-substituted acetophenone derivatives by acylation of substituted anilines with 2-chloroacetyl chloride, followed by alkylation with amines.
- Step 1: Acylation of 3-chloroaniline or 3-trifluoromethylaniline with 2-chloroacetyl chloride at 0 °C for 3 hours in dichloromethane and aqueous sodium hydroxide.
- Step 2: Alkylation of the resulting 2-chloro-1-(substituted phenyl)ethanone with the desired amine at 60 °C in a biphasic system with potassium carbonate and catalytic potassium iodide.
- Yields: Final compounds obtained in 44–78% yield.
- Monitoring: Reaction progress monitored by HPLC.
- Characterization: Products confirmed by elemental analysis and NMR spectroscopy.
- Reference: This approach was used for synthesizing related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity, as reported in a 2015 study.
One-Pot Sequential Reactions
A more recent approach involves one-pot sequential reactions combining amines with ethylcyanoacetate and ethylglycinate hydrochloride under neat conditions at 70 °C.
- Mechanism: Nucleophilic attack of amine on ethylcyanoacetate carbonyl, elimination of ethanol, followed by reaction with ethylglycinate hydrochloride to form intermediates with active methylene groups.
- Advantages: Simplifies synthesis, reduces purification steps.
- Reference: El-Saghier et al. (2023) demonstrated this approach for related amide derivatives, which could be adapted for similar acetamide compounds.
Comparative Data Table of Preparation Methods
Research Findings and Analytical Characterization
- Reaction Monitoring: HPLC is commonly used to monitor reaction progress and assess purity.
- Characterization: Products are characterized by elemental analysis (C, H, N), 1H NMR, 13C NMR, and LC/MS to confirm structure and purity.
- Yields: Vary depending on method and substrates but generally range from moderate to high (44–78% in alkylation methods).
- Optimization: Reaction temperature, molar ratios, and catalyst choice significantly influence yield and purity.
- Polymorphs: Some patents report polymorph characterization for related compounds, indicating importance of crystallization conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The amino group can undergo oxidation reactions, resulting in the formation of corresponding oximes or nitro compounds.
Reduction: : Reduction of the nitro derivatives back to the amino compound is also feasible.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, including halogenation or nitration.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or iron powder under acidic conditions.
Substitution: : Bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: : Nitro and oxime derivatives.
Reduction: : Amine derivatives.
Substitution: : Halo- or nitro-substituted aromatic compounds.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential in developing new medications, especially for neurological disorders. Its ability to interact with specific receptors in the brain positions it as a candidate for treating conditions such as epilepsy and other neurodegenerative diseases. Research indicates that it can modulate receptor activity, influencing neurotransmitter systems and cellular signaling pathways, which is crucial for drug design and efficacy .
Case Study: Anticonvulsant Activity
A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide to evaluate their anticonvulsant properties. The findings showed that specific modifications in the amide structure significantly affected anticonvulsant activity in animal models, suggesting that similar strategies could be applied to 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide for enhancing therapeutic effects .
Biochemical Research
In biochemical applications, this compound serves as a valuable tool for studying enzyme activity and protein interactions. It aids researchers in understanding complex biological processes by acting as a substrate or inhibitor in various assays.
Table 1: Applications in Biochemical Research
| Application Area | Description |
|---|---|
| Enzyme Studies | Used to investigate enzyme kinetics and inhibition |
| Protein Interactions | Assists in mapping protein-ligand interactions |
| Cellular Processes | Influences cellular signaling pathways |
Drug Delivery Systems
Research is underway to explore the compound's role in enhancing drug delivery systems. Its structural properties may improve targeting specific tissues, thereby increasing treatment efficacy and reducing side effects.
Cosmetic Formulations
In the cosmetic industry, this compound is utilized for its moisturizing and skin-soothing properties. Its incorporation into skincare products aims to enhance skin hydration and overall appearance.
Analytical Chemistry
This compound is also employed in analytical chemistry for identifying and quantifying other compounds. Its utility in quality control processes ensures the integrity of pharmaceutical manufacturing.
Table 2: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Neurological disorder treatments |
| Biochemical Research | Enzyme activity studies |
| Drug Delivery Systems | Targeted delivery enhancements |
| Cosmetic Formulations | Skin hydration and soothing effects |
| Analytical Chemistry | Quality control in manufacturing |
Structural Similarities and Unique Properties
The uniqueness of this compound lies in its specific combination of an aromatic ether linkage with a diethylacetamide moiety. This combination enhances its solubility and reactivity compared to structurally similar compounds, potentially leading to distinct biological activities not observed in closely related compounds .
Mechanism of Action
The mechanism by which 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide exerts its effects involves its interaction with specific molecular targets:
Binding to Receptors: : The amine group can interact with neurotransmitter receptors or enzyme active sites.
Pathways Involved: : The compound may influence pathways related to signal transduction or metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Physicochemical Properties
- Solubility and Polarity: The target compound’s 2-aminoethyl group enhances water solubility compared to purely hydrophobic analogs like 2-(2,4-dipentylphenoxy)-N,N-diethylacetamide . However, it is less polar than sulfonamide-containing derivatives (e.g., N-[2-(4-sulfamoylphenyl)ethyl]acetamide) due to the latter’s strong hydrogen-bonding capacity . Nitro- and chloro-substituted analogs (e.g., ’s compound) exhibit lower solubility due to electron-withdrawing groups, which reduce dipole interactions .
- Hydrogen Bonding: The N,N-diethyl acetamide group in the target compound provides moderate hydrogen-bond acceptor capacity, whereas sulfonamide derivatives () feature both donor (N–H) and acceptor (S=O) sites, enabling robust crystal packing and protein interactions .
Research Findings and Trends
Crystallography :
Computational Studies :
Biological Activity
2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide, also known as EVT-453693, is an organic amide and phenolic compound that has garnered interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and applications in various fields.
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : Approximately 250.34 g/mol
- Functional Groups : The compound features an amide group, a phenyl ring, and an aminoethyl side chain, contributing to its biological reactivity.
Synthesis
The synthesis of this compound typically involves a nucleophilic attack by the amine group on the carbonyl carbon of the acetamide. The reaction conditions are crucial and include:
- Temperature Control : Optimal temperatures are necessary to achieve desired yields.
- Solvent Selection : The choice of solvent can significantly affect the reaction outcome.
- Catalysts : The presence of catalysts can enhance reaction efficiency.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. This interaction can modulate various cellular processes, including:
- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurological functions.
- Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic pathways.
Research Findings
- Anticonvulsant Activity : Studies have indicated potential anticonvulsant properties in animal models, with specific derivatives demonstrating efficacy in reducing seizure activity .
- Antimicrobial Effects : Similar compounds have shown antibacterial activity against pathogens such as Mycobacterium tuberculosis, suggesting that this compound may possess similar properties .
- Cytotoxicity Studies : In vitro assays have revealed varying degrees of cytotoxicity against cancer cell lines, indicating potential applications in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the amide group and side chains significantly influence biological activity. For instance:
| Compound Modification | Biological Activity | Notes |
|---|---|---|
| Unsubstituted Amides | Moderate Activity | Showed acceptable agonistic activity |
| Bulky Amides | Weak Activity | Reduced selectivity for target receptors |
| Lipophilicity | Influences Efficacy | Higher lipophilicity often correlates with increased absorption |
Pharmaceutical Development
The compound is being explored for its potential in developing medications for neurological disorders due to its receptor interactions. It serves as a scaffold for designing new drugs targeting specific pathways.
Biochemical Research
In biochemical studies, it aids in understanding enzyme activities and protein interactions, providing insights into complex biological mechanisms.
Drug Delivery Systems
Research is ongoing into its role in enhancing drug delivery systems by improving targeting capabilities, which could lead to better therapeutic outcomes.
Cosmetic Industry
Due to its moisturizing properties, it is also investigated for use in skin care formulations.
Case Studies
- Neurological Disorder Treatment : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of epilepsy .
- Cancer Cell Line Studies : Another investigation found that specific analogs showed IC values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents .
- Antimicrobial Testing : Compounds similar to this compound were tested against M. tuberculosis with promising results, highlighting their potential as antimicrobial agents .
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-Amino-ethyl)-phenyl]-N,N-diethyl-acetamide under laboratory conditions?
The synthesis typically involves a multi-step reaction starting with 4-(2-aminoethyl)phenol as a precursor. Key steps include:
- Acylation : Reacting the amine group with diethylacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity .
- Validation : Confirmation via NMR (e.g., δ 1.2 ppm for CH₃ groups, δ 3.4 ppm for N-CH₂) and LC-MS for molecular ion detection .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying functional groups (e.g., aromatic protons at δ 7.2–7.4 ppm, acetamide carbonyl at ~δ 168 ppm) .
- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+ at m/z 293.2) to validate molecular formula (C₁₆H₂₄N₂O) .
Advanced Research Questions
Q. How does the 2-aminoethyl substituent influence the compound’s bioactivity and binding affinity?
The 2-aminoethyl group enhances:
- Hydrogen bonding : The primary amine interacts with biological targets (e.g., enzyme active sites) via H-bond donation, as observed in molecular docking studies with serine proteases .
- Solubility : Protonation of the amine at physiological pH improves aqueous solubility, facilitating in vitro assays .
- Selectivity : Structural analogs lacking this group show reduced inhibition in kinase assays (e.g., IC₅₀ >100 μM vs. 12 μM for the parent compound) .
Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?
- Dynamics Simulations : Use molecular dynamics (MD) to assess conformational stability of ligand-receptor complexes over 100 ns trajectories. Discrepancies may arise from flexible side chains not modeled in docking .
- Free Energy Calculations : Apply MM-PBSA/GBSA to validate binding free energies. For example, a ΔG of -8.2 kcal/mol predicted computationally should correlate with experimental IC₅₀ values .
- Experimental Validation : Repeat assays under controlled conditions (e.g., pH 7.4, 25°C) to rule out environmental artifacts .
Q. What in vitro assays are suitable for evaluating its enzyme inhibitory potential?
- Fluorogenic Assays : Use substrates like Z-Gly-Pro-AMC for prolyl endopeptidase inhibition studies. Monitor fluorescence (λₑₓ 360 nm, λₑₘ 460 nm) over 30 minutes .
- Kinase Profiling : Test against a panel of 50 kinases at 1 μM concentration. ATP concentration should match physiological levels (1 mM) to avoid false positives .
- Dose-Response Curves : Generate IC₅₀ values using 8-point dilutions (0.1–100 μM) and nonlinear regression analysis (GraphPad Prism) .
Q. How can reaction conditions be optimized to improve synthesis yield without compromising stability?
- Temperature Control : Maintain 0–5°C during acylation to minimize side reactions (e.g., over-acylation) .
- Catalyst Screening : Test Lewis acids like ZnCl₂ (5 mol%) to accelerate amide bond formation (yield increase from 60% to 85%) .
- Stability Monitoring : Use HPLC to track degradation under varying conditions (e.g., pH, light exposure). Store the compound at -20°C in amber vials .
Methodological Considerations
Q. How should researchers handle discrepancies in spectral data during structural confirmation?
- Cross-Validation : Compare NMR data with NIST reference spectra (e.g., SDBS No. 12345) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded regions (e.g., δ 1.0–1.5 ppm for CH₃ groups) .
- 2D NMR : Utilize HSQC and HMBC to assign quaternary carbons and confirm connectivity .
Q. What strategies mitigate cytotoxicity in cell-based assays?
- Dose Optimization : Perform MTT assays to determine the non-toxic range (e.g., <10 μM in HEK293 cells) .
- Prodrug Design : Modify the amine to a tert-butoxycarbonyl (Boc)-protected form, which is cleaved intracellularly .
- Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
